Fluorinated β-nitro amines by a selective ZrCl4-catalyzed aza-Henry reaction of (E)-trifluoromethyl aldimines†

Organic & Biomolecular Chemistry Pub Date: 2012-09-07 DOI: 10.1039/C2OB26397A

Abstract

ZrCl4 was found to be an ideal catalyst to promote aza-Henry reactions between trifluoromethyl aldimines and some nitro alkanes giving new fluorinated β-nitro amines. The reaction is strongly influenced by the CF3 group, the yield by the alkyl chain of the nitro compound, while the stereochemical outcome seems to be unaffected, the anti isomer being always the major product.

Graphical abstract: Fluorinated β-nitro amines by a selective ZrCl4-catalyzed aza-Henry reaction of (E)-trifluoromethyl aldimines
Fluorinated β-nitro amines by a selective ZrCl4-catalyzed aza-Henry reaction of (E)-trifluoromethyl aldimines†
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